molecular formula C18H18F2N4O4 B11182858 ethyl 2-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

ethyl 2-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate

Cat. No.: B11182858
M. Wt: 392.4 g/mol
InChI Key: XSPKGBVYDFXWJE-UHFFFAOYSA-N
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Description

Ethyl 2-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate is a complex organic compound that belongs to the class of pyridazine derivatives This compound is characterized by the presence of a difluorophenyl group, an amino group, and a pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is typically synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Carboxylate Group: The carboxylate group is introduced through esterification reactions involving ethyl alcohol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Ethyl 2-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate involves its interaction with specific molecular targets and pathways. The difluorophenyl group and the pyridazine ring play crucial roles in its binding to target proteins and enzymes. This interaction can modulate various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Ethyl 2-{2-[(2,5-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate can be compared with other pyridazine derivatives, such as:

These compounds share structural similarities but differ in their specific functional groups and biological activities

Properties

Molecular Formula

C18H18F2N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

ethyl 2-[2-(2,5-difluoroanilino)-2-oxoethyl]-3-oxo-7,8-dihydro-5H-pyrido[4,3-c]pyridazine-6-carboxylate

InChI

InChI=1S/C18H18F2N4O4/c1-2-28-18(27)23-6-5-14-11(9-23)7-17(26)24(22-14)10-16(25)21-15-8-12(19)3-4-13(15)20/h3-4,7-8H,2,5-6,9-10H2,1H3,(H,21,25)

InChI Key

XSPKGBVYDFXWJE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCC2=NN(C(=O)C=C2C1)CC(=O)NC3=C(C=CC(=C3)F)F

Origin of Product

United States

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